molecular formula C6H6Cl2N2O2S B13141005 N-(3,4-Dichlorophenyl)sulfuric diamide

N-(3,4-Dichlorophenyl)sulfuric diamide

Cat. No.: B13141005
M. Wt: 241.09 g/mol
InChI Key: FRUDRFVYVQNPQY-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)sulfuric diamide is a chemical compound with the molecular formula C6H6Cl2N2O2S It is known for its unique structure, which includes a dichlorophenyl group attached to a sulfuric diamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)sulfuric diamide typically involves the reaction of 3,4-dichloroaniline with sulfuryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired sulfuric diamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)sulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfuric diamide to corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-Dichlorophenyl)sulfuric diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N’-isopropylimidodicarbonimidic diamide
  • N,N-Dimethyl-N’-(4-methylphenyl)sulfamide

Uniqueness

N-(3,4-Dichlorophenyl)sulfuric diamide is unique due to its specific dichlorophenyl group and sulfuric diamide structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain research and industrial contexts .

Properties

Molecular Formula

C6H6Cl2N2O2S

Molecular Weight

241.09 g/mol

IUPAC Name

1,2-dichloro-4-(sulfamoylamino)benzene

InChI

InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)10-13(9,11)12/h1-3,10H,(H2,9,11,12)

InChI Key

FRUDRFVYVQNPQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)N)Cl)Cl

Origin of Product

United States

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